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molecular formula C13H15NO3 B8427776 2-(4-Nitrobenzyl)cyclohexanone

2-(4-Nitrobenzyl)cyclohexanone

Cat. No. B8427776
M. Wt: 233.26 g/mol
InChI Key: QWYSTXBUIKLJNR-UHFFFAOYSA-N
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Patent
US05677336

Procedure details

To a solution of diisopropylamine (342 μL, 2.45 mmol, 1.2 equiv) in 5 mL of anhydrous THF at 0° C. was added n-butyllithium (1.63 mL of a 1.6M solution in hexane), and the mixture was stirred at this temperature for 15 minutes before cooling to -78 ° C. Cyclohexanone (221 μL, 2.04 mmol, 1.0 equiv) in 2 mL of anhydrous THF was then added dropwise, stirred at -78 ° C. for 1 h followed by p-nitrobenzyl bromide (880 me, 4.08 mmol, 2.00 equiv) in 2 mL of THF, added dropwise to the resulting enolate. The reaction mixture was stirred at room temperature for 17 h, and then quenched with aqueous saturated NH4C1, and extracted with ether. The organic phase was dried over Na2SO4 and concentrated under diminished pressure to a solid residue that was purified by flash chromatography (silica gel, hexanes/ethyl acetate, 85:15), which afforded 300 mg (64%) of the desired ketone as a yellow solid. 1H NMR (400MHz, CDCl3) δ1.41 (m, 1H), 1.66 (m, 2H), 1.88 (m, 1H), 2.08 (m, 2H), 2.33 (m,, 1H), 2.45 (m, 1H), 2.57 (m, 1H, 2-H), 2.59 and 3.29 (d of ABq, 2H, benzylic-CH2), 7.34 (d, 2H, Ar--H), 8.12 ppm (d, 2H, Ar--H). [Compound 44 is hereinafter also referred to as COMPOUND "G" or 1201381]
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
342 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
221 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
4.08 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Br)=[CH:25][CH:24]=1)([O-:22])=[O:21]>C1COCC1.CCCCCC>[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][CH:14]2[CH2:15][CH2:16][CH2:17][CH2:18][C:13]2=[O:19])=[CH:25][CH:24]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
342 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
221 μL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.08 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Step Five
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at -78 ° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous saturated NH4C1
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure to a solid residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, hexanes/ethyl acetate, 85:15), which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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